1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
Description
The compound 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with an azetidine ring bearing a 2-(2-fluorophenoxy)propanoyl group. The pyrrolidine-2,5-dione scaffold is well-documented in medicinal chemistry for its role in anticonvulsant, antimicrobial, and enzyme-inhibitory activities . The azetidine ring, a four-membered nitrogen-containing heterocycle, may enhance metabolic stability and binding affinity compared to larger rings. The 2-fluorophenoxy group introduces electron-withdrawing and hydrophobic characteristics, which could influence pharmacokinetics and target interactions .
Properties
IUPAC Name |
1-[[1-[2-(2-fluorophenoxy)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-11(24-14-5-3-2-4-13(14)18)17(23)19-8-12(9-19)10-20-15(21)6-7-16(20)22/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQSFYLTBRZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)CCC2=O)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with a suitable acylating agent to form 2-(2-fluorophenoxy)propanoic acid.
Azetidin-3-yl Methylation: The azetidin-3-yl group is introduced through a nucleophilic substitution reaction, where the azetidine ring is alkylated with a methylating agent.
Cyclization to Form Pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediate compounds to form the pyrrolidine-2,5-dione core under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrrolidine-2,5-dione derivatives. Below is a systematic comparison with structurally or functionally related compounds from recent literature:
Key Comparative Insights
Substituent Effects on Bioactivity The 3-cyclohexyl and 3-aryloxy substituents in anticonvulsant derivatives (e.g., compound [VI] and 4-bromophenoxy analog) demonstrate that bulky, hydrophobic groups enhance GABAergic activity . In contrast, the 2-fluorophenoxypropanoyl-azetidine group in the target compound may optimize blood-brain barrier penetration or enzyme binding due to fluorination and rigid azetidine geometry. Mannich base derivatives with pyridine/phenyl groups (e.g., ) prioritize antimicrobial over CNS activity, highlighting how electronic properties (e.g., basic pyridine vs. fluorinated aryl) dictate target selectivity.
Synthetic Challenges
- The azetidine ring in the target compound introduces synthetic complexity compared to simpler pyrrolidine-dione derivatives. For example, 1-(4-bromoalkyl)-3-indole-pyrrolidine-diones are synthesized via straightforward alkylation of succinimide precursors , whereas azetidine functionalization may require multi-step protocols involving ketoproline intermediates or strain-driven ring-opening reactions.
Physicochemical Properties Fluorinated aromatic systems (e.g., 2-fluorophenoxy) enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 4-bromophenoxy in ). This could extend half-life but may reduce aqueous solubility.
Unanswered Questions No direct data exists for the target compound’s biological activity, solubility, or toxicity. Comparative modeling with structurally related anticonvulsants (e.g., ) or fluorinated enzyme inhibitors (e.g., ) is needed to predict its efficacy.
Biological Activity
1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 345.4 g/mol. The structure includes a pyrrolidine ring, an azetidine moiety, and a fluorophenoxy group, contributing to its unique biological profile.
Research indicates that this compound acts as a GPR120 agonist, which is implicated in various physiological processes such as glucose metabolism and inflammation regulation. GPR120 is a receptor that plays a significant role in lipid metabolism and insulin sensitivity, making it a target for metabolic disease therapies .
Key Mechanisms:
- GPR120 Activation : The agonistic activity on GPR120 suggests potential benefits in managing conditions like obesity and type 2 diabetes.
- Anti-inflammatory Effects : By modulating the activity of GPR120, the compound may reduce inflammation, which is a critical factor in chronic diseases.
In Vitro Studies
In vitro studies have demonstrated that 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione exhibits significant effects on cellular pathways involved in inflammation and insulin signaling.
In Vivo Studies
Animal models have further validated the compound's efficacy. For instance, administration in diabetic mice resulted in improved glycemic control and reduced body weight.
| Study Type | Observations | Reference |
|---|---|---|
| Diabetic Mice | Decreased blood glucose levels | |
| Weight Management | Significant reduction in body mass index (BMI) |
Case Studies
A notable case study involved the application of this compound in a murine model where it was tested for its anti-obesity effects. The results indicated that the compound not only reduced body weight but also improved lipid profiles, suggesting a multifaceted role in metabolic health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
